Cas no 2060035-72-3 (Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-)

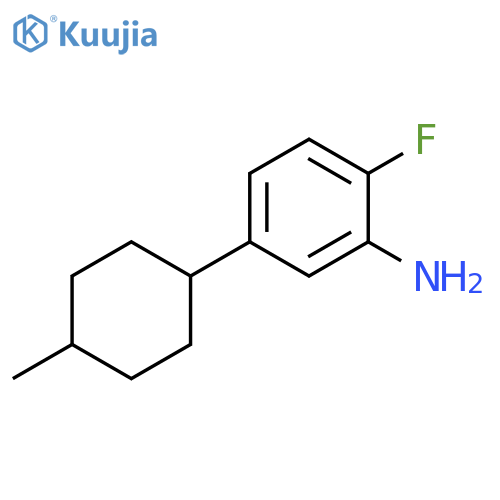

2060035-72-3 structure

商品名:Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-

CAS番号:2060035-72-3

MF:C13H18FN

メガワット:207.287127017975

CID:5183285

Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-

-

- インチ: 1S/C13H18FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h6-10H,2-5,15H2,1H3

- InChIKey: CUWGPGYXSRZDOB-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(C2CCC(C)CC2)=CC=C1F

Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-328507-1.0g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-328507-0.1g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 0.1g |

$1195.0 | 2023-02-23 | ||

| Enamine | EN300-328507-0.5g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 0.5g |

$1302.0 | 2023-02-23 | ||

| Enamine | EN300-328507-0.25g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 0.25g |

$1249.0 | 2023-02-23 | ||

| Enamine | EN300-328507-5.0g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 5.0g |

$3935.0 | 2023-02-23 | ||

| Enamine | EN300-328507-0.05g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 0.05g |

$1140.0 | 2023-02-23 | ||

| Enamine | EN300-328507-10.0g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 10.0g |

$5837.0 | 2023-02-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034693-1g |

2-Fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 95% | 1g |

¥6755.0 | 2023-03-11 | |

| Enamine | EN300-328507-2.5g |

2-fluoro-5-(4-methylcyclohexyl)aniline |

2060035-72-3 | 2.5g |

$2660.0 | 2023-02-23 |

Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)- 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2060035-72-3 (Benzenamine, 2-fluoro-5-(4-methylcyclohexyl)-) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量